Adenosine 3' can be derived from adenosine through phosphorylation processes. It is often found in biological systems where it participates in cellular signaling and metabolic pathways. The compound is also synthesized in laboratory settings for research and therapeutic applications.
Adenosine 3' is classified as:
Adenosine 3' can be synthesized through several methods, including:
The molecular structure of adenosine 3' includes:
NC1=NC=NC2=C1N=CN2[C@@H]1O[C@H](COP(O)(O)=O)[C@@H](OP(O)(O)=O)[C@H]1O
.Adenosine 3' participates in various biochemical reactions, including:
Adenosine 3' functions primarily as a signaling molecule in cellular processes. It interacts with various receptors, influencing intracellular signaling pathways such as cyclic adenosine monophosphate levels.
Adenosine 3' has numerous applications in scientific research:
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 93962-62-0
CAS No.: 541506-71-2
CAS No.: 501131-87-9